molecular formula C52H73IN14O12S2 B10854048 Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2

Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2

Cat. No.: B10854048
M. Wt: 1277.3 g/mol
InChI Key: NXLJKZAAHWHFCS-YLYTWGDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2 is a synthetic peptide compound known for its inhibitory effects on specific protein kinases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2 involves solid-phase peptide synthesis (SPPS) techniques. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered disulfide bond patterns or substituted amino acid residues .

Scientific Research Applications

Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2 has been extensively studied for its applications in:

Mechanism of Action

Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2 exerts its effects by inhibiting specific protein kinases. The compound binds to the active site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell growth and proliferation .

Properties

Molecular Formula

C52H73IN14O12S2

Molecular Weight

1277.3 g/mol

IUPAC Name

(4S,7R,10S,16S,19S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-19-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-16-[(4-hydroxy-3-iodophenyl)methyl]-10-(hydroxymethyl)-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C52H73IN14O12S2/c1-52(2)42(67-44(73)33(55)22-29-13-16-31(69)17-14-29)50(79)65-36(24-30-15-18-40(70)32(53)21-30)45(74)60-25-41(71)61-38(26-68)48(77)64-37(23-28-9-4-3-5-10-28)47(76)66-39(27-80-81-52)49(78)63-35(11-6-7-19-54)46(75)62-34(43(56)72)12-8-20-59-51(57)58/h3-5,9-10,13-18,21,33-39,42,68-70H,6-8,11-12,19-20,22-27,54-55H2,1-2H3,(H2,56,72)(H,60,74)(H,61,71)(H,62,75)(H,63,78)(H,64,77)(H,65,79)(H,66,76)(H,67,73)(H4,57,58,59)/t33-,34-,35-,36-,37+,38-,39+,42-/m0/s1

InChI Key

NXLJKZAAHWHFCS-YLYTWGDESA-N

Isomeric SMILES

CC1([C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](CSS1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)CC2=CC=CC=C2)CO)CC3=CC(=C(C=C3)O)I)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)C

Canonical SMILES

CC1(C(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N)CC2=CC=CC=C2)CO)CC3=CC(=C(C=C3)O)I)NC(=O)C(CC4=CC=C(C=C4)O)N)C

Origin of Product

United States

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